4-(2-fluorobenzenesulfonamido)-N-methylbenzamide
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Overview
Description
4-(2-fluorobenzenesulfonamido)-N-methylbenzamide is an organic compound that features a benzamide core with a fluorobenzenesulfonamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorobenzenesulfonamido)-N-methylbenzamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzenesulfonyl chloride with N-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorobenzenesulfonamido)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially at the positions ortho and para to the sulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-(2-fluorobenzenesulfonamido)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-fluorobenzenesulfonamido)-N-methylbenzamide involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonamide: Similar structure but lacks the N-methylbenzamide moiety.
N-Fluorobenzenesulfonimide: Contains a fluorine atom and sulfonimide group but differs in overall structure
Uniqueness
4-(2-fluorobenzenesulfonamido)-N-methylbenzamide is unique due to the presence of both the fluorobenzenesulfonamido and N-methylbenzamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13FN2O3S |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)sulfonylamino]-N-methylbenzamide |
InChI |
InChI=1S/C14H13FN2O3S/c1-16-14(18)10-6-8-11(9-7-10)17-21(19,20)13-5-3-2-4-12(13)15/h2-9,17H,1H3,(H,16,18) |
InChI Key |
WCLBWBSPWZQEOL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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